An In-Depth Technical Guide to the Structural Analysis of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol
An In-Depth Technical Guide to the Structural Analysis of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol
This guide provides a comprehensive framework for the structural elucidation and analysis of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and quality control specialists, this document outlines a multi-technique approach to deliver an unambiguous and robust analytical data package.
Section 1: Introduction to (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol
Chemical Identity and Nomenclature
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Systematic (IUPAC) Name: ((1R,2S)-rel-2-(pyridin-3-yl)cyclopropyl)methanol
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CAS Number: 220406-38-4
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Molecular Formula: C₉H₁₁NO
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Molecular Weight: 149.19 g/mol
The molecule consists of a cyclopropane ring substituted with a 3-pyridinyl group and a hydroxymethyl group.
Stereochemistry and Relative Configuration
The designation (1R,2S)-rel is critical. It indicates a racemic mixture of two enantiomers: (1R,2S)-2-(3-Pyridinyl)-cyclopropanemethanol and its non-superimposable mirror image, (1S,2R)-2-(3-Pyridinyl)-cyclopropanemethanol. In this configuration, the pyridinyl and hydroxymethyl groups are positioned on opposite faces of the cyclopropane ring, a trans relationship that is fundamental to its three-dimensional structure and subsequent biological activity.
Significance and Applications
Cyclopropane rings are valuable motifs in drug discovery, acting as conformationally rigid bioisosteres for phenyl groups or gem-dimethyl units, which can enhance metabolic stability.[1] This specific compound is a crucial precursor in the synthesis of potent and selective nicotinic acetylcholine receptor (nAChR) modulators.[2][3] Notably, it serves as a key intermediate for Varenicline (Chantix™), a widely used smoking cessation aid that functions as a partial agonist at the α4β2 nAChR subtype.[2][4] The precise stereochemistry and structural integrity of this precursor are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).[5]
Section 2: Spectroscopic Elucidation of the Core Structure
A multi-pronged spectroscopic approach is essential for the unambiguous confirmation of the molecule's structure. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed connectivity and stereochemistry of organic molecules. For (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol, a combination of 1D and 2D NMR experiments is required for full assignment.
The proton NMR spectrum is highly diagnostic. The cyclopropane protons, in particular, exhibit characteristic upfield shifts and complex coupling patterns due to the ring's strained nature.[6][7]
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Causality: The rigidity of the cyclopropane ring leads to distinct cis and trans coupling constants (J-values) between vicinal protons, which are crucial for confirming the trans relative stereochemistry. The protons on the CH₂OH group are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, each coupling to the adjacent cyclopropyl proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |
|---|---|---|---|
| Pyridinyl H (H2') | ~8.4-8.5 | d (doublet) | J ≈ 2.0 Hz |
| Pyridinyl H (H6') | ~8.3-8.4 | dd (doublet of doublets) | J ≈ 4.8, 1.5 Hz |
| Pyridinyl H (H4') | ~7.4-7.5 | dt (doublet of triplets) | J ≈ 7.8, 2.0 Hz |
| Pyridinyl H (H5') | ~7.2-7.3 | dd (doublet of doublets) | J ≈ 7.8, 4.8 Hz |
| Methanol CH₂ (diastereotopic) | ~3.5-3.7 | m (multiplet) | J(gem) ≈ 11.5, J(vic) ≈ 7.0, 7.5 Hz |
| Cyclopropyl H (H1) | ~1.5-1.6 | m (multiplet) | J(trans) ≈ 4-6, J(cis) ≈ 6-9 Hz |
| Cyclopropyl H (H2) | ~1.8-1.9 | m (multiplet) | J(trans) ≈ 4-6, J(cis) ≈ 6-9 Hz |
| Cyclopropyl CH₂ (diastereotopic) | ~0.9-1.1 | m (multiplet) | J(gem) ≈ 4-6, J(trans) ≈ 4-6, J(cis) ≈ 6-9 Hz |
¹³C NMR, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirms the carbon skeleton.
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Self-Validation: The DEPT-135 experiment is a critical cross-check. It will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. This must align perfectly with the structure proposed from ¹H NMR and MS data.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| Pyridinyl C (C2', C6') | 147-150 | Positive (CH) |
| Pyridinyl C (C4') | 133-135 | Positive (CH) |
| Pyridinyl C (C3') | 138-140 | Quaternary (No Signal) |
| Pyridinyl C (C5') | 123-124 | Positive (CH) |
| Methanol CH₂ | 65-68 | Negative (CH₂) |
| Cyclopropyl C (C1) | 22-25 | Positive (CH) |
| Cyclopropyl C (C2) | 20-23 | Positive (CH) |
| Cyclopropyl C (C3) | 12-15 | Negative (CH₂) |
For a molecule with overlapping multiplets, 2D NMR is not optional; it is essential for authoritative assignment.
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COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks. It will definitively link the diastereotopic CH₂OH protons to the H1 cyclopropyl proton, and trace the connectivity around the cyclopropane and pyridine rings.
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HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, resolving any ambiguity in the ¹H and ¹³C assignments.
Caption: Predicted ¹H-¹H COSY correlations for the title compound.
Mass Spectrometry (MS)
MS provides the molecular weight and crucial fragmentation data to corroborate the proposed structure. Electrospray Ionization (ESI) is the preferred method due to the molecule's polarity.
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High-Resolution Mass Spectrometry (HRMS): This is the gold standard for elemental composition. The experimentally determined exact mass must be within 5 ppm of the theoretical mass calculated for C₉H₁₁NO, providing unequivocal confirmation of the molecular formula.
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Theoretical [M+H]⁺: 150.0919
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Fragmentation Analysis: The fragmentation pattern in MS/MS provides a roadmap of the molecule's weakest bonds.[8] The pyridine ring is relatively stable, while cleavage adjacent to the alcohol and fragmentation of the cyclopropane ring are expected.[9][10]
Table 3: Predicted ESI-MS Fragmentation
| m/z (charge) | Proposed Fragment | Identity |
|---|---|---|
| 150.09 | [C₉H₁₂NO]⁺ | [M+H]⁺ (Protonated Molecule) |
| 132.08 | [C₉H₁₀N]⁺ | Loss of H₂O |
| 119.07 | [C₈H₉N]⁺ | Loss of CH₂OH |
| 93.06 | [C₅H₄NCH₂]⁺ | Pyridinylmethyl cation |
| 78.05 | [C₅H₄N]⁺ | Pyridinyl radical cation |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.
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Expertise: The broad O-H stretch is characteristic of the alcohol and indicates hydrogen bonding. The peaks in the 1600-1400 cm⁻¹ region are diagnostic for the pyridine ring's C=C and C=N skeletal vibrations. The C-H stretches above 3000 cm⁻¹ correspond to the aromatic (pyridinyl) C-H, while those just below 3000 cm⁻¹ are from the aliphatic (cyclopropyl, methanolic) C-H bonds.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic (Pyridinyl) |
| 2950-2850 | C-H stretch | Aliphatic (Cyclopropyl, CH₂) |
| ~1590, 1570, 1470, 1420 | C=C, C=N stretch | Pyridine Ring |
| ~1030 | C-O stretch | Primary Alcohol |
Section 3: Advanced Structural and Stereochemical Analysis
Chiral Chromatography
Since the compound is a racemate, separating the (1R,2S) and (1S,2R) enantiomers is essential for pharmaceutical development, as enantiomers often have different pharmacological activities.[11]
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Trustworthiness: A validated chiral HPLC or SFC (Supercritical Fluid Chromatography) method provides the ultimate proof of enantiomeric composition. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating this class of compounds.[12] The method must demonstrate baseline resolution (Rs > 1.5) to be considered reliable for quantitative analysis.
Experimental Protocols
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Accurately weigh 5-10 mg of the sample.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a spectrometer operating at ≥400 MHz.
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Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
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Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
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Column Selection: Screen polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H).
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Mobile Phase: Start with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 ratio. Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape for the basic pyridine moiety.
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Optimization: Adjust the Hexane/IPA ratio to achieve optimal resolution and retention time.
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Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs (e.g., 260 nm).
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Validation: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy according to ICH guidelines.
Section 4: Integrated Analysis and Conclusion
The structural confirmation of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol is a process of building a self-validating case. The data from each analytical technique must be consistent and complementary.
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